molecular formula C38H35N5O7 B583459 N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide CAS No. 142979-41-7

N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide

Cat. No.: B583459
CAS No.: 142979-41-7
M. Wt: 673.726
InChI Key: LXXGWKCHRHKUBG-DCMFLLSESA-N
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Description

N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide is a useful research compound. Its molecular formula is C38H35N5O7 and its molecular weight is 673.726. The purity is usually 95%.
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Biological Activity

N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide is a complex compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C35H36N5O7C_{35}H_{36}N_{5}O_{7} and a molecular weight of approximately 657.7 g/mol. Its structure features a purine base linked to a hydroxylated tetrahydrofuran moiety and a benzamide group, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

A study examining the neuroprotective effects of related compounds found that they significantly prolonged survival times in mouse models subjected to acute cerebral ischemia. The mechanism appears to involve the modulation of neuroinflammatory pathways and enhancement of neuronal survival signaling .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. The purine base is known for its role in nucleic acid metabolism and may interfere with cancer cell proliferation by inhibiting key enzymes involved in DNA synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.
  • Modulation of Signaling Pathways : It could modulate pathways related to apoptosis and cell survival, particularly in neuronal cells during ischemic conditions.
  • Antioxidative Stress Response : By enhancing the cellular antioxidative response, it may reduce oxidative damage in tissues.

Case Studies and Research Findings

StudyFindings
Study on Neuroprotection Demonstrated significant prolongation of survival time in mice with induced cerebral ischemia.
Antioxidant Activity Assessment Showed that similar compounds reduced oxidative stress markers in vitro.
Anticancer Activity Evaluation Indicated potential inhibition of cancer cell lines through interference with DNA synthesis pathways.

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-35-33(41-37(43)46)34(39-23-40-35)42-36(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H,41,46)(H,39,40,42,45)/t30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXGWKCHRHKUBG-DCMFLLSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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